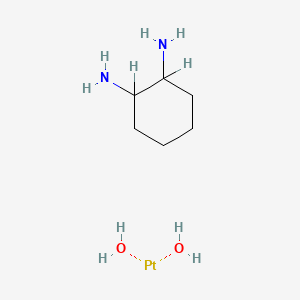
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride is a chemical compound with the molecular formula C16H8Cl2O6S2 It is a derivative of anthracene, characterized by the presence of two sulfonyl chloride groups at the 2 and 6 positions, and two oxo groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride typically involves the oxidation of anthracene derivatives followed by sulfonation and chlorination reactions. One common method includes the oxidation of anthracene to form anthraquinone, which is then sulfonated to introduce sulfonic acid groups. These sulfonic acid groups are subsequently converted to sulfonyl chlorides using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.
Sodium Borohydride (NaBH4): A mild reducing agent for reducing oxo groups.
Phosphorus Pentachloride (PCl5): Another reagent for chlorination reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride involves its reactivity towards nucleophiles due to the presence of electrophilic sulfonyl chloride groups. These groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical modifications and conjugation reactions.
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of sulfonyl chlorides.
Anthraquinone-2-sulfonic acid: Contains a single sulfonic acid group and is used in dye production.
2,6-Diaminoanthraquinone: Contains amino groups and is used in the synthesis of dyes and pigments.
Uniqueness
9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride is unique due to the presence of both sulfonyl chloride and oxo groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
36003-87-9 |
|---|---|
Molecular Formula |
C14H6Cl2O6S2 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
9,10-dioxoanthracene-2,6-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)10-4-2-8(24(16,21)22)6-12(10)13(9)17/h1-6H |
InChI Key |
CZNYYPMFWGMKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


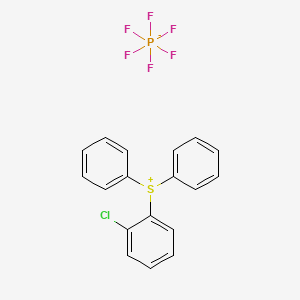
![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)
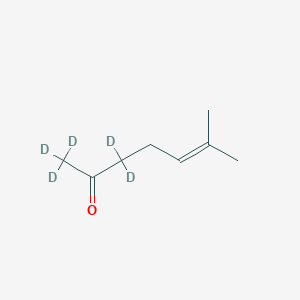
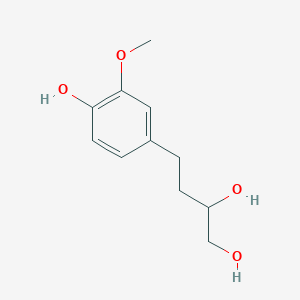

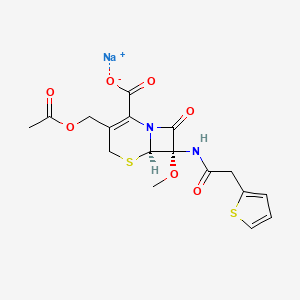

![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
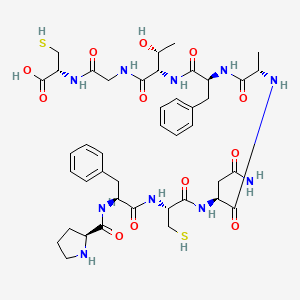
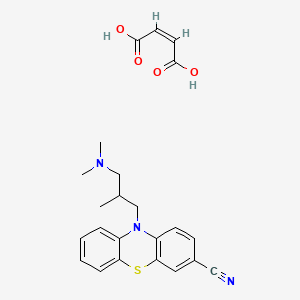
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

